ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazinecarboxylates. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with a 2,4-dimethylphenylamino group and an ethyl ester of piperazinecarboxylate. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formic acid derivatives.
Introduction of the 2,4-dimethylphenylamino group: This step involves the nucleophilic substitution of the pteridine core with 2,4-dimethylaniline under basic conditions.
Esterification: The final step involves the esterification of the piperazinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pteridine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2,4-dimethylaniline in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pteridine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. The pteridine ring system is known to interact with various biological pathways, potentially affecting cellular processes such as DNA synthesis and repair.
Comparison with Similar Compounds
ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure.
Piperazine derivatives: Similar in having the piperazine ring but differ in the substituents attached to the ring.
Pteridine derivatives: Share the pteridine core but differ in the substituents on the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)13-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUPIUFODYQSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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